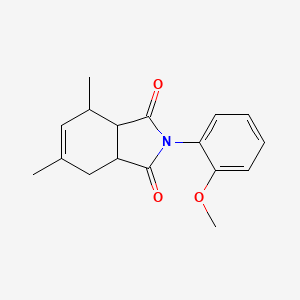![molecular formula C15H20N2O3S B4975487 N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4975487.png)
N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(aminosulfonyl)-2-methylphenyl]bicyclo[2.2.1]heptane-2-carboxamide, commonly known as SCH 23390, is a potent and selective antagonist of dopamine D1 receptors. It was first synthesized in the late 1970s by scientists at Schering-Plough Research Institute and has since been extensively studied for its pharmacological properties and potential therapeutic applications.
作用机制
SCH 23390 acts as a competitive antagonist of dopamine D1 receptors, which are predominantly located in the striatum and prefrontal cortex of the brain. It binds to the receptor with high affinity and specificity, blocking the binding of dopamine and preventing its downstream signaling pathways. This results in a decrease in intracellular cAMP levels and a reduction in the activity of protein kinase A, which are important second messengers in the dopamine signaling pathway.
Biochemical and physiological effects:
The blockade of dopamine D1 receptors by SCH 23390 has various biochemical and physiological effects, depending on the brain region and cell type involved. In general, it reduces the excitability of dopaminergic neurons and the release of dopamine from presynaptic terminals, leading to a decrease in dopamine transmission and activity. This can affect a wide range of functions, such as motor control, reward processing, working memory, and attention.
实验室实验的优点和局限性
SCH 23390 has several advantages and limitations for lab experiments, depending on the research question and methodology. Some of its advantages include its high potency and selectivity for dopamine D1 receptors, its well-characterized pharmacokinetics and pharmacodynamics, and its availability in various forms and concentrations. Some of its limitations include its potential off-target effects, its species and strain-dependent variability, and its limited solubility and stability in certain media.
未来方向
There are several future directions for research on SCH 23390 and its analogs, including the following:
1. Development of new analogs with improved pharmacological properties, such as higher affinity, selectivity, and brain penetration.
2. Investigation of the role of dopamine D1 receptors in different brain regions and cell types, using advanced techniques such as optogenetics, chemogenetics, and single-cell RNA sequencing.
3. Exploration of the interaction between dopamine D1 receptors and other neurotransmitter systems, such as glutamate, GABA, and serotonin, in modulating behavior and cognition.
4. Translation of preclinical findings to clinical trials for the treatment of drug addiction, schizophrenia, and Parkinson's disease, using SCH 23390 or its analogs as pharmacological tools or lead compounds.
In conclusion, SCH 23390 is a valuable tool for scientific research on dopamine D1 receptors and their functions in the brain. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been extensively studied and characterized. Further research on its analogs and applications is likely to yield new insights into the complex interplay between neurotransmitter systems and brain function.
合成方法
The synthesis of SCH 23390 involves several steps, including the condensation of 2-methyl-5-nitrophenylacetic acid with methylamine, reduction of the resulting imine with sodium borohydride, and subsequent reaction with sulfonyl chloride to yield the final product. The process has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs of SCH 23390.
科学研究应用
SCH 23390 has been widely used in scientific research to investigate the role of dopamine D1 receptors in various physiological and pathological processes. It has been shown to modulate dopamine release, synaptic plasticity, and neuronal excitability in the brain, and to affect behavior, cognition, and emotion in animal models. It has also been used to study the mechanisms of drug addiction, schizophrenia, and Parkinson's disease, as well as to develop new drugs for these disorders.
属性
IUPAC Name |
N-(2-methyl-5-sulfamoylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-9-2-5-12(21(16,19)20)8-14(9)17-15(18)13-7-10-3-4-11(13)6-10/h2,5,8,10-11,13H,3-4,6-7H2,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCHKOACOVXTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4975430.png)
![N~2~-(3-bromophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4975438.png)
![ethyl 2-[5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4975444.png)

![N-(2-methoxyethyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B4975449.png)
![N-isopropyltricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B4975453.png)
![3-(4-methoxyphenyl)-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4975477.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B4975485.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4975495.png)
![2-chloro-5-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4975500.png)
![methyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4975507.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4975508.png)
![2-(4-bromophenyl)-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4975514.png)
